molecular formula C4H4O5 B7770685 Oxalacetic acid CAS No. 7619-04-7

Oxalacetic acid

Cat. No.: B7770685
CAS No.: 7619-04-7
M. Wt: 132.07 g/mol
InChI Key: KHPXUQMNIQBQEV-UHFFFAOYSA-N
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Mechanism of Action

Oxalacetic acid, also known as oxaloacetic acid or OAA, is a crystalline organic compound with the chemical formula HO2CC(O)CH2CO2H . It plays a crucial role in many metabolic processes in animals .

Target of Action

This compound primarily targets various enzymes and biochemical pathways in the body. It is a metabolic intermediate in many processes that occur in animals .

Mode of Action

This compound interacts with its targets by participating in various biochemical reactions. It undergoes successive deprotonations to give the dianion . At high pH, the enolizable proton is ionized . The enol forms of oxaloacetic acid are particularly stable .

Biochemical Pathways

This compound is involved in several biochemical pathways:

Result of Action

The action of this compound results in various molecular and cellular effects. For instance, it acts as a substrate for the enzyme glucose-6-phosphatase, which converts glucose-6-phosphate into glucose . This conversion allows the release of glucose into the bloodstream, ensuring a steady supply of energy to various tissues and organs .

Biochemical Analysis

Biochemical Properties

Oxalacetic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it reacts with acetyl-CoA to form citrate, a reaction catalyzed by the enzyme citrate synthase . It is also involved in gluconeogenesis, the urea cycle, the glyoxylate cycle, amino acid synthesis, and fatty acid synthesis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it can boost the production of ATP, thereby increasing energy levels and improving endurance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is also a potent inhibitor of complex II .

Dosage Effects in Animal Models

Animal research has shown that this compound supplements have beneficial effects and copy those obtained from limiting calories . The effects of the product vary with different dosages in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors. For instance, it forms upon oxidation of L-malate, catalyzed by malate dehydrogenase, in the citric acid cycle . It also arises from the condensation of pyruvate with carbonic acid, driven by the hydrolysis of ATP .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Chemical Reactions Analysis

Types of Reactions

Oxalacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carbon dioxide and water.

    Reduction: Malate.

    Substitution: Aspartic acid.

Scientific Research Applications

Properties

IUPAC Name

2-oxobutanedioic acid
Source PubChem
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InChI

InChI=1S/C4H4O5/c5-2(4(8)9)1-3(6)7/h1H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPXUQMNIQBQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O5
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DSSTOX Substance ID

DTXSID8021646
Record name 2-Oxobutanedioic acid
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Molecular Weight

132.07 g/mol
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Physical Description

Off-white powder; [Alfa Aesar MSDS], Solid
Record name Oxalacetic acid
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Record name Oxalacetic acid
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Solubility

134 mg/mL
Record name Oxalacetic acid
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CAS No.

328-42-7
Record name Oxaloacetic acid
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Record name Butanedioic acid, 2-oxo-
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Record name OXALOACETIC ACID
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Record name Oxalacetic acid
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Melting Point

161 °C
Record name Oxalacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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